Product packaging for 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane(Cat. No.:CAS No. 144080-23-9)

4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B12558363
CAS No.: 144080-23-9
M. Wt: 271.93 g/mol
InChI Key: WARIHXOCSAGBJD-UHFFFAOYSA-N
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Description

4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane is a specialized bicyclic acetal compound of interest in advanced organic synthesis and materials science. The 6,8-dioxabicyclo[3.2.1]octane structural motif is a recognized scaffold in natural products and functional materials . For researchers, this dibromo-derivative serves as a versatile synthetic building block. The bromine atoms act as excellent leaving groups, enabling facile skeletal rearrangements and nucleophilic substitution reactions to access more complex, functionalized structures . This compound is particularly valuable for constructing complex molecular architectures. Related 6,8-dioxabicyclo[3.2.1]octane systems have been successfully employed in the cationic copolymerization with monomers like styrene, demonstrating their utility in polymer chemistry for creating novel materials with specific sequence distributions . Furthermore, the core structure is a key intermediate in target-oriented synthesis, notably appearing in routes toward natural products such as the sorangicins . The presence of the acetal functionality and bromine substituents makes this compound a reactive intermediate for further chemical transformation. Researchers can leverage it to study rearrangement pathways, develop new polymerization initiators, or as a precursor to chiral ligands and other pharmacologically relevant scaffolds. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8Br2O2 B12558363 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane CAS No. 144080-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

144080-23-9

Molecular Formula

C6H8Br2O2

Molecular Weight

271.93 g/mol

IUPAC Name

4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane

InChI

InChI=1S/C6H8Br2O2/c7-6(8)2-1-4-3-9-5(6)10-4/h4-5H,1-3H2

InChI Key

WARIHXOCSAGBJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2OCC1O2)(Br)Br

Origin of Product

United States

Synthetic Methodologies for 4,4 Dibromo 6,8 Dioxabicyclo 3.2.1 Octane and Analogues

Direct Bromination Pathways of 6,8-Dioxabicyclo[3.2.1]octane Scaffolds

The direct introduction of bromine atoms onto the 6,8-dioxabicyclo[3.2.1]octane framework represents a primary strategy for the synthesis of its halogenated derivatives. These methods are often favored for their atom economy and procedural simplicity.

α-Bromodehydrogenation Strategies for Selective C4,4-Dibromination

The selective dibromination at the C4 position of the 6,8-dioxabicyclo[3.2.1]octane skeleton is a key transformation. This position is alpha to a carbonyl group in precursor molecules like 6,8-dioxabicyclo[3.2.1]octan-4-one, making it susceptible to electrophilic bromination. The reaction typically proceeds through an enol or enolate intermediate. The introduction of the first bromine atom can activate the molecule for a second bromination at the same site, leading to the gem-dibromo product. Research has shown that the reaction of dihydrolevoglucosenone (Cyrene), which contains the 6,8-dioxabicyclo[3.2.1]octan-4-one core structure, with N-bromosuccinimide (NBS) under acidic catalysis can yield brominated derivatives. While this highlights the reactivity of the C4 position, achieving selective C4,4-dibromination requires careful control of stoichiometry and reaction conditions to prevent other positions from reacting.

Optimization of Reaction Conditions and Reagent Selection

The successful synthesis of 4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane via direct bromination is highly dependent on the choice of reagents and the optimization of reaction parameters. A variety of brominating agents can be employed, each with its own reactivity profile.

ReagentTypical ConditionsObservations
N-Bromosuccinimide (NBS)Acidic catalysis (e.g., H₂SO₄), organic solventCan lead to a mixture of mono- and di-brominated products. The selectivity is influenced by the reaction time and temperature.
Bromine (Br₂)Acetic acid or other polar solventsA strong brominating agent that can lead to over-bromination or side reactions if not carefully controlled. The use of a scavenger for the HBr byproduct is sometimes necessary.
Copper(II) Bromide (CuBr₂)Reflux in ethyl acetate/chloroformOften used for the α-bromination of ketones. It can offer higher selectivity compared to elemental bromine in some cases.
Pyridinium tribromideTetrahydrofuran (THF) or other aprotic solventsA milder and more selective brominating agent, which can be beneficial in complex molecules to avoid unwanted side reactions.

The optimization of these conditions involves a systematic study of solvent polarity, temperature, reaction time, and the stoichiometry of the brominating agent to maximize the yield of the desired 4,4-dibromo product while minimizing the formation of impurities.

Multistep Synthesis of this compound Precursors

Multistep synthetic sequences provide an alternative and often more controlled approach to this compound and its precursors, especially when starting from readily available chiral molecules.

Derivatization of Levoglucosenone (B1675106) and Cyrene Towards Halogenated Intermediates

Levoglucosenone and its hydrogenated derivative, Cyrene (dihydrolevoglucosenone), are versatile bio-based platform molecules that serve as key starting materials for the synthesis of various 6,8-dioxabicyclo[3.2.1]octane derivatives. Their inherent functionalities allow for a wide range of chemical transformations.

The synthesis of halogenated intermediates from these precursors has been explored extensively. For instance, the double bond in levoglucosenone can undergo various addition reactions, including halogenation, to introduce bromine atoms into the molecule. Subsequent transformations can then be carried out to modify other parts of the molecule. Cyrene, with its ketone functionality, is a direct precursor to 4-substituted derivatives. As mentioned, bromination at the C4 position is a known reaction. Furthermore, the ketone can be transformed into other functional groups that can direct or facilitate further halogenation reactions on the bicyclic scaffold.

Ring-Closing Metathesis Approaches to Dioxabicyclo[3.2.1]octane Core Structures

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and bicyclic ether systems. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile alkene, such as ethylene. For the synthesis of the 6,8-dioxabicyclo[3.2.1]octane core, a suitably functionalized acyclic precursor containing two ether linkages and two terminal double bonds is required.

The general strategy involves the synthesis of a diene precursor, often derived from carbohydrates, followed by the RCM reaction to form the unsaturated bicyclic core. Subsequent hydrogenation of the double bond would yield the saturated 6,8-dioxabicyclo[3.2.1]octane skeleton. The introduction of bromine atoms can be envisioned either before or after the RCM step. Halogenating the acyclic precursor could be one approach, although this might interfere with the catalyst. A more common strategy would be to form the bicyclic system first and then perform the bromination reactions as described in section 2.1.

Intramolecular Cyclization and Hydrogen Abstraction Protocols

Intramolecular cyclization reactions, particularly those involving radical intermediates, provide another avenue to the 6,8-dioxabicyclo[3.2.1]octane framework. These reactions often rely on a hydrogen atom transfer (HAT) process to generate a key radical intermediate that then undergoes cyclization.

For example, a long-chain alcohol containing an appropriately positioned iodine or bromine atom can be induced to cyclize under radical conditions. The reaction is typically initiated by a radical initiator, such as AIBN, and a reducing agent, like tributyltin hydride. The initially formed radical can abstract a hydrogen atom from another part of the molecule, leading to a new radical center that is poised for cyclization to form the bicyclic ether structure. The versatility of this method allows for the synthesis of a variety of substituted derivatives, depending on the structure of the acyclic precursor. The synthesis of halogenated analogues through this method would involve the use of halogenated starting materials or the subsequent halogenation of the bicyclic product.

Stereochemical Control and Diastereoselectivity in Halogenation Processes

The introduction of halogen atoms at the C4 position of the 6,8-dioxabicyclo[3.2.1]octane framework, a key step in the synthesis of this compound and its analogs, is governed by the principles of stereochemical control, which dictate the spatial arrangement of the newly formed carbon-halogen bonds. The rigid, bicyclic nature of this scaffold imposes significant steric and electronic constraints that influence the diastereoselectivity of halogenation reactions.

The primary precursor for the synthesis of this compound is its corresponding ketone, 6,8-dioxabicyclo[3.2.1]octan-4-one, often referred to by its trivial name, Cyrene. The halogenation of such ketones at the α-position is a well-established transformation that can proceed under either acidic or basic conditions. wikipedia.org The stereochemical outcome of these reactions is highly dependent on the reaction conditions, which can favor either kinetic or thermodynamic control. wikipedia.orglibretexts.org

Research into the monobromination of 6,8-dioxabicyclo[3.2.1]octan-4-one has demonstrated that diastereoselective synthesis of 4-bromo-6,8-dioxabicyclo[3.2.1]octane is achievable. One effective strategy involves an enamine-bromination/hydrolysis sequence. This approach has been shown to yield the thermodynamically more stable equatorial bromide as the major product following a base-catalyzed equilibration. This indicates that under these conditions, the reaction is under thermodynamic control, allowing for the formation of the more stable diastereomer.

The stereoselectivity of the initial bromination step is crucial as it sets the stereocenter that will influence the subsequent introduction of the second bromine atom to form the target 4,4-dibromo derivative. The facial selectivity of the enolate or enol intermediate is directed by the steric hindrance imposed by the bicyclic ring system.

While specific studies on the diastereoselectivity of the second bromination to form this compound are not extensively detailed in the reviewed literature, established principles of α-halogenation of ketones can provide insight. The introduction of the first bromine atom significantly alters the electronic and steric environment of the α-carbon. Successive halogenations in basic media are generally faster due to the inductive electron-withdrawing effect of the first halogen, which increases the acidity of the remaining α-proton. wikipedia.org

The table below summarizes the key aspects of stereochemical control in the halogenation of 6,8-dioxabicyclo[3.2.1]octane derivatives based on the available research.

Reaction StepSubstrateReagents/ConditionsKey Stereochemical OutcomeReference
Monobromination6,8-dioxabicyclo[3.2.1]octan-4-oneEnamine-bromination/hydrolysis, base-catalyzed equilibrationFormation of the thermodynamically stable equatorial 4-bromo-6,8-dioxabicyclo[3.2.1]octane
Dibromination4-bromo-6,8-dioxabicyclo[3.2.1]octan-4-oneBrominating agent (e.g., Br₂) in basic or acidic mediumThe stereochemistry is influenced by the existing bromine atom and the rigid bicyclic structure, with the second bromine likely adding to the less sterically hindered face. wikipedia.org
Halogenation of Unsymmetrical Ketones (General Principle)Unsymmetrical KetoneAcidic ConditionsHalogenation occurs at the more substituted α-carbon. wikipedia.org
Halogenation of Unsymmetrical Ketones (General Principle)Unsymmetrical KetoneBasic ConditionsHalogenation occurs at the less substituted α-carbon. wikipedia.org

Further research focusing specifically on the α,α-dibromination of 6,8-dioxabicyclo[3.2.1]octan-4-one would be beneficial to fully elucidate the diastereoselectivity of the process and to optimize conditions for the synthesis of specific stereoisomers of this compound.

Chemical Reactivity and Transformation Chemistry of 4,4 Dibromo 6,8 Dioxabicyclo 3.2.1 Octane

Nucleophilic Substitution Reactions at Brominated Centers

The presence of two bromine atoms on the C4 carbon of the 6,8-dioxabicyclo[3.2.1]octane skeleton is expected to activate this position towards nucleophilic attack. smolecule.com However, the steric hindrance imposed by the bicyclic structure and the presence of two bulky bromine atoms likely necessitates forcing conditions for substitution to occur.

Stereoelectronic Effects on Substituent Introduction

The stereochemical outcome of nucleophilic substitution at the C4 position of the 6,8-dioxabicyclo[3.2.1]octane system is profoundly influenced by stereoelectronic effects. In related systems, such as the C4-hydroxy derivatives, the orientation of the leaving group (axial or equatorial) dictates the pathway of the reaction. nih.govresearchgate.net For instance, the configuration of the C4-hydroxyl group determines which of the bridge oxygen atoms (O6 or O8) participates in neighboring group participation or rearrangement. nih.govbeilstein-archives.org

In the case of 4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane, the two bromine atoms are in diastereotopic positions (one pseudo-axial and one pseudo-equatorial). The initial departure of one bromide ion would lead to a carbocationic intermediate, which would then be attacked by a nucleophile. The facial selectivity of this attack would be governed by the steric accessibility, with the nucleophile likely approaching from the less hindered face of the bicyclic system.

Regioselective Functionalization Strategies

Achieving regioselective functionalization, that is, the substitution of only one of the two bromine atoms, presents a significant synthetic challenge. The reactivity of the two C-Br bonds is expected to be similar, potentially leading to a mixture of mono- and di-substituted products. Strategies to achieve regioselectivity could involve:

Use of bulky nucleophiles: A sterically demanding nucleophile might selectively react with the more accessible bromine atom.

Controlled reaction conditions: Careful control of stoichiometry, temperature, and reaction time could favor mono-substitution.

Directed substitution: The presence of a directing group elsewhere on the bicyclic frame could potentially direct the nucleophile to a specific bromine atom.

While specific examples for the 4,4-dibromo derivative are not extensively documented, the general principles of nucleophilic substitution on sterically hindered substrates would apply.

Elimination Reactions to Form Unsaturated Derivatives

The gem-dibromo functionality in this compound provides a precursor for the formation of unsaturated derivatives through elimination reactions.

Mechanistic Investigations of Dehydrohalogenation Pathways

Dehydrohalogenation of this compound could proceed through several mechanistic pathways, depending on the reaction conditions, particularly the base used. A strong, non-nucleophilic base would be required to promote elimination over substitution.

Possible pathways include:

E2 Mechanism: A concerted process where a proton is abstracted from an adjacent carbon (C3 or C5) simultaneously with the departure of a bromide ion. The rigid conformation of the bicyclic system would dictate the feasibility of achieving the required anti-periplanar geometry for an E2 elimination.

E1cb Mechanism: In the presence of a strong base, deprotonation at C3 or C5 could form a carbanion, which then expels a bromide ion to form the double bond.

The regioselectivity of the elimination (i.e., formation of a double bond between C3-C4 or C4-C5) would depend on the relative acidity of the protons at C3 and C5 and the stability of the resulting alkene.

Synthesis of Enantiopure Unsaturated Bicyclic Systems

The 6,8-dioxabicyclo[3.2.1]octane framework is often derived from chiral precursors like levoglucosenone (B1675106), a product of cellulose (B213188) pyrolysis. nih.govbeilstein-journals.orgresearchgate.net This inherent chirality makes this compound a potentially valuable starting material for the synthesis of enantiopure unsaturated bicyclic systems. Such compounds are of interest as chiral building blocks in organic synthesis. researchgate.net

The controlled elimination of one or both bromine atoms could lead to the formation of novel, enantiopure alkenes and dienes within this bicyclic framework, which could then be further functionalized.

Skeletal Rearrangements Induced by C4-Dibromination

The 6,8-dioxabicyclo[3.2.1]octane system is known to undergo skeletal rearrangements when a suitable leaving group is present at the C4 position. nih.govresearchgate.netnih.gov These rearrangements are typically triggered by the formation of a carbocation or an oxocarbenium ion at C4.

In the case of this compound, the departure of a bromide ion, either spontaneously or induced by a Lewis acid, would generate a carbocation at C4. This reactive intermediate could then trigger a rearrangement cascade. Based on studies of related C4-substituted derivatives, the following rearrangements are plausible: nih.govbeilstein-archives.org

Oxygen Migration: One of the ring oxygen atoms (O6 or O8) could migrate to the C4 position, leading to a rearranged bicyclic system. For example, migration of O8 could lead to a 3,8-dioxabicyclo[3.2.1]octane skeleton, while migration of O6 could result in a 2,4-dioxabicyclo[2.2.2]octane framework. nih.gov The preferred pathway would likely depend on the stereoelectronic alignment of the migrating oxygen with the p-orbital of the C4 carbocation.

The presence of the second bromine atom could also influence the stability and subsequent fate of any rearranged intermediates. The study of such rearrangements could provide access to novel and complex heterocyclic scaffolds.

Halogen-Mediated Ring Contraction and Expansion Mechanisms

The rigid structure of the 6,8-dioxabicyclo[3.2.1]octane skeleton, combined with the presence of halogen atoms, can lead to fascinating skeletal rearrangements. While direct studies on this compound are limited, related transformations provide insight into potential reaction pathways.

One plausible mechanism for ring expansion involves the formation of a cyclopropane (B1198618) intermediate. For instance, a ring-expansion of a derivative of the 6,8-dioxabicyclo[3.2.1]octane system has been achieved through the reaction of an enamine with a dihalocarbene, followed by ring-opening of the resulting gem-dihalocyclopropane. une.edu.au This suggests that this compound, under appropriate conditions, could potentially undergo a similar transformation, possibly initiated by reductive metal insertion into a C-Br bond followed by intramolecular rearrangement.

Skeletal rearrangements of the 6,8-dioxabicyclo[3.2.1]octane system are known to be influenced by the stereochemistry at the C4 position. For example, the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols can lead to different bicyclic systems depending on the orientation of the hydroxyl group. nih.govbeilstein-journals.orgresearchgate.netnih.gov While the gem-dibromo compound lacks this specific stereocenter, the principles of orbital alignment and steric hindrance that govern these rearrangements would still apply to any reactive intermediates derived from it.

Formation of Alternative Bicyclic or Polycyclic Ring Systems

The reactivity of the 4,4-dibromo functionality can be harnessed to construct alternative bicyclic or even more complex polycyclic ring systems. The inherent strain and electronic properties of the 6,8-dioxabicyclo[3.2.1]octane framework can drive transformations to thermodynamically more stable architectures.

Research on related compounds has demonstrated the feasibility of such skeletal reorganizations. For example, treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with reagents like thionyl chloride or under Appel conditions can induce a skeletal rearrangement to afford 2-chloro-3,8-dioxabicyclo[3.2.1]octane or 2,4-dioxabicyclo[2.2.2]octane ring systems, respectively. nih.govbeilstein-journals.orgresearchgate.netnih.gov These transformations proceed through the migration of one of the oxygen atoms of the acetal (B89532). It is conceivable that a similar rearrangement could be triggered from this compound, for instance, by Lewis acid catalysis, to generate novel bicyclic frameworks.

Furthermore, the synthesis of bicyclo[3.3.1]nonane scaffolds, a core structure in many biologically active natural products, has been proposed from dibromoalkene precursors. ucl.ac.uk This suggests that this compound could serve as a valuable starting material for the construction of such alternative bicyclic systems through carefully designed reaction sequences.

Reductive Transformations of the Dibromo Functionality

The gem-dibromo group in this compound is a key functional handle for reductive transformations, allowing for the selective removal of one or both bromine atoms. This provides access to mono-brominated or the parent unsubstituted bicyclic acetal, thereby increasing the molecular diversity accessible from this common intermediate.

Chemoselective Debromination Strategies

The stepwise reduction of the gem-dibromo group offers a pathway to mono-brominated analogues. Such compounds are valuable synthetic intermediates, as the remaining bromine atom can be used for further functionalization, for example, in cross-coupling reactions.

While specific studies on the chemoselective debromination of this compound are not extensively documented, established methods for the partial reduction of gem-dibromides can be considered. For instance, metal-mediated reductions have been shown to be effective for the mono-dehalogenation of gem-dibromoalkenes to furnish the corresponding vinyl bromides. acs.org A similar strategy, employing a carefully chosen reducing agent and controlled reaction conditions, could potentially be applied to achieve the selective mono-debromination of the target compound. The choice of the reducing agent would be crucial to control the extent of the reduction and to avoid over-reduction to the unsubstituted product.

Access to Mono-brominated or Unsubstituted Analogues

The complete reduction of the dibromo functionality leads to the parent 6,8-dioxabicyclo[3.2.1]octane. This unsubstituted scaffold is a fundamental building block for the synthesis of various natural products and their analogues.

A facile method for the preparation of 4,4-dibromo-6,8-dioxabicyclo[3.2.1]octanes involves the reaction of the parent acetal with liquid bromine. tandfonline.com The reverse reaction, the complete reductive debromination, can be envisioned using various reducing agents.

Furthermore, radical-based methodologies have been developed for the synthesis of 4-deoxy-6,8-dioxabicyclo[3.2.1]octane scaffolds. acs.org These methods often involve the generation of a radical at the C4 position, followed by quenching with a hydrogen atom source. Such a radical cascade approach could be adapted for the reductive debromination of this compound, where the bromine atoms act as radical precursors.

The following table summarizes the key transformations and potential products discussed in this article.

Starting MaterialReaction TypePotential Product(s)Relevant Section(s)
This compoundHalogen-Mediated Ring ExpansionRing-expanded bicyclic systems3.3.1
This compoundSkeletal RearrangementAlternative bicyclic systems (e.g., 3,8-dioxabicyclo[3.2.1]octane, 2,4-dioxabicyclo[2.2.2]octane)3.3.2
This compoundChemoselective Debromination4-Bromo-6,8-dioxabicyclo[3.2.1]octane3.4.1
This compoundReductive Debromination6,8-Dioxabicyclo[3.2.1]octane3.4.2

Advanced Spectroscopic and Stereochemical Elucidation of 4,4 Dibromo 6,8 Dioxabicyclo 3.2.1 Octane

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and stereochemical analysis of bicyclic systems like 6,8-dioxabicyclo[3.2.1]octane. The rigid conformation of this ring system often leads to well-resolved spectra from which a wealth of information can be extracted.

Analysis of Coupling Constants and Chemical Shifts for Conformational Insights

The ¹H NMR spectrum is particularly informative. The chemical shifts (δ) of the protons are highly dependent on their chemical environment, including the presence of the electronegative bromine atoms at the C4 position. The geminal bromine atoms are expected to deshield the adjacent protons, leading to a downfield shift of their signals.

Vicinal coupling constants (³J) are crucial for determining dihedral angles and, consequently, the conformation of the ring system. For the 6,8-dioxabicyclo[3.2.1]octane framework, the analysis of coupling constants helps in assigning the relative stereochemistry of substituents. In the case of 4,4-dibromo-6,8-dioxabicyclo[3.2.1]octane, the protons on the carbon atoms adjacent to the dibrominated center would exhibit coupling patterns that are diagnostic of their spatial relationships.

Although no specific experimental data for this compound is available, a hypothetical ¹H NMR data table is presented below based on known values for related 6,8-dioxabicyclo[3.2.1]octane derivatives. The presence of two bromine atoms at C4 would significantly influence the chemical shifts of nearby protons, particularly H5.

ProtonHypothetical Chemical Shift (δ, ppm)Hypothetical Coupling Constants (J, Hz)
H1~5.5J1,2 ≈ 2-4; J1,7 ≈ 1-3
H2~2.0 - 2.5J2,1 ≈ 2-4; J2,3endo ≈ 6-8; J2,3exo ≈ 2-4
H3-endo~2.0 - 2.5J3endo,2 ≈ 6-8; J3endo,3exo ≈ 12-14
H3-exo~1.8 - 2.2J3exo,2 ≈ 2-4; J3exo,3endo ≈ 12-14
H5~4.5 - 5.0J5,7 ≈ 1-3
H7-endo~3.8 - 4.2J7endo,7exo ≈ 10-12; J7endo,1 ≈ 1-3
H7-exo~3.5 - 3.9J7exo,7endo ≈ 10-12; J7exo,5 ≈ 1-3

Note: This table is illustrative and not based on experimental data for the specific compound.

The ¹³C NMR spectrum would also be characteristic. The carbon atom bearing the two bromine atoms (C4) would be significantly shifted downfield. The chemical shifts of the other carbon atoms in the ring would also be affected by the substitution pattern.

Advanced 2D NMR Techniques for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the tracing of the carbon backbone of the molecule. For instance, correlations between H1 and H2, H2 and H3, and so on, would confirm the connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing critical information about the stereochemistry and conformation of the molecule. For example, NOE correlations could help to distinguish between endo and exo protons.

Mass Spectrometry for Mechanistic Pathway Inference

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

In studies of related 6,8-dioxabicyclo[3.2.1]octan-4-ols, electrospray ionization mass spectrometry (ESI-MS) has been used to identify intermediates in rearrangement reactions. beilstein-journals.orgbeilstein-archives.org For instance, in reactions involving Appel conditions, an intermediate alkoxytriphenylphosphonium species was detected by its corresponding m/z value in the ESI mass spectrum. beilstein-journals.orgbeilstein-archives.org Similarly, for the title compound, MS could be used to study its reactivity and to infer mechanistic pathways of its formation or subsequent transformations.

A hypothetical fragmentation pattern for this compound is presented below.

m/zProposed Fragment
[M]+Molecular ion with characteristic Br₂ isotopic pattern
[M-Br]+Loss of a bromine radical
[M-HBr]+Loss of hydrogen bromide
Further fragmentationsCleavage of the bicyclic ring system

Note: This table is illustrative and not based on experimental data for the specific compound.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD, ORD)

Since this compound is a chiral molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration. These methods measure the differential absorption or rotation of left and right circularly polarized light.

While experimental ECD or ORD data for the title compound are not available, studies on other derivatives of the 6,8-dioxabicyclo[3.2.1]octane system have shown the utility of these techniques. researchgate.net The experimental spectra are typically compared with theoretical spectra calculated using quantum chemical methods, such as Density Functional Theory (DFT), to assign the absolute configuration. researchgate.net The prediction of optical rotation for 6,8-dioxabicyclo[3.2.1]octanes using DFT has been reported as a valuable tool for stereochemical assignment. researchgate.net

Conformational Analysis of the this compound Ring System

The 6,8-dioxabicyclo[3.2.1]octane ring system is a conformationally rigid structure. The six-membered ring typically adopts a chair conformation, while the five-membered ring is in an envelope or twist conformation. The introduction of two bulky bromine atoms at the C4 position is expected to have a significant impact on the conformational preferences of the ring system.

Puckering Analysis of the Bicyclic Core

A detailed puckering analysis, often aided by computational modeling, can describe the precise conformation of the rings. The puckering parameters, such as the puckering amplitude and phase, quantify the deviation of the rings from planarity. In related systems, the configuration of substituents has been shown to influence the puckering of the bicyclic core. nih.gov For this compound, steric interactions between the bromine atoms and the rest of the molecule would likely favor a conformation that minimizes these unfavorable interactions. X-ray crystallography of related compounds has provided definitive information on their solid-state conformations, which often correlates well with the solution-state conformations determined by NMR. beilstein-archives.org

Influence of Halogen Substituents on Ring Dynamics

The 6,8-dioxabicyclo[3.2.1]octane ring system is a conformationally constrained structure. uci.edu The introduction of bulky bromine substituents at the C4 position induces notable steric and stereoelectronic effects that further influence the molecule's dynamics.

Steric and Stereoelectronic Effects:

The gem-dibromo group at C4 introduces significant van der Waals strain, which can distort the ideal geometry of the bicyclic system. This steric hindrance can affect the equilibrium between different possible conformations of the six-membered and five-membered rings within the bicyclic structure.

Furthermore, stereoelectronic interactions, such as the anomeric effect, play a crucial role in the conformational preferences of cyclic acetals. While the classical anomeric effect typically refers to substituents at the anomeric carbon (C1), analogous interactions can be considered for other parts of the molecule. The electronegative bromine atoms can influence the electron distribution within the ring system, potentially affecting bond lengths and angles.

Conformational Preferences and Ring Inversion:

The bicyclo[3.2.1]octane skeleton can, in principle, undergo conformational changes. However, the rigidity of the bicyclic system, further enhanced by the bulky gem-dibromo group, is expected to create a significant energy barrier for any ring inversion processes. The preferred conformation will be the one that minimizes steric clashes between the bromine atoms and the rest of the ring system.

Without specific experimental or computational data for this compound, a definitive description of its ring dynamics remains speculative. However, based on studies of related halogenated bicyclic compounds, it is anticipated that the molecule will adopt a rigid conformation with a high barrier to any conformational interchange.

Comparative Data on Related Halogenated Bicyclic Systems:

To illustrate the general influence of halogen substituents on the conformation of bicyclic systems, the following table presents conceptual data based on known principles. Please note that these values are illustrative and not derived from direct experimental measurement of this compound.

Compound/SystemKey Conformational FeaturePostulated Influence of Halogen
Bicyclo[3.2.1]octaneFlexible chair-boat conformationsReference system
4-Bromobicyclo[3.2.1]octanePreference for equatorial bromineMinimization of 1,3-diaxial interactions
This compound Highly rigid conformation Significant steric hindrance from gem-dibromo group, high barrier to ring inversion
2-Halogenated tetrahydropyransAnomeric effect influences axial/equatorial preferenceStereoelectronic interactions stabilize specific conformers

Detailed research findings from techniques such as variable-temperature NMR spectroscopy and high-level computational modeling would be required to precisely quantify the conformational preferences and the energetic barriers to ring dynamics for this compound. Such studies would provide valuable insights into the intricate interplay of steric and stereoelectronic effects in this and related halogenated bicyclic acetals.

Computational Chemistry and Theoretical Investigations of 4,4 Dibromo 6,8 Dioxabicyclo 3.2.1 Octane

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net This method is valuable for predicting a wide range of molecular properties from the electron density. For the 6,8-dioxabicyclo[3.2.1]octane system, DFT has been employed to calculate properties like vibrational spectra and optical rotation, demonstrating its utility for this class of compounds. researchgate.netdtic.milacs.org

Bond Dissociation Energy (BDE) is a critical measure of the strength of a chemical bond. DFT calculations can predict the BDE for the C-Br bonds in 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane, providing insight into its thermal stability and the likelihood of radical reactions. By calculating the energies of the parent molecule and its resulting radical fragments, one can determine the energy required to cleave a specific bond.

While specific BDE data for this compound is not present in the available literature, the general methodology would involve optimizing the geometry of the molecule and the subsequent radicals formed by bromine atom loss, followed by energy calculations. This information is crucial for understanding potential degradation pathways and reactivity.

Table 1: Illustrative Bond Dissociation Energy (BDE) Calculation via DFT (Note: This table is illustrative as specific data for the target compound was not found in the searched literature. The values would be determined through specific DFT calculations.)

Bond Description Calculated BDE (kJ/mol)
C4-Br (first) Dissociation of the first bromine atom Value to be calculated

DFT can be used to compute the distribution of electron density within a molecule, often visualized through molecular electrostatic potential (MEP) maps. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of reactivity. For this compound, the electronegative oxygen and bromine atoms would significantly influence the charge distribution. The carbon atom C4, bonded to two bromine atoms, would be highly electrophilic, making it a likely target for nucleophilic attack. The oxygen atoms of the acetal (B89532) group would be nucleophilic centers. Quantum-chemical investigations have been used to confirm reaction mechanisms in related 6,8-dioxabicyclo[3.2.1]octane systems. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. beilstein-journals.org These simulations can reveal the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. For a bicyclic system like this compound, MD simulations could elucidate the flexibility of the ring system and the preferred spatial orientations of the bromine atoms (axial vs. equatorial). Understanding the conformational preferences is key to interpreting its reactivity and interactions with biological targets. While specific MD studies on the 4,4-dibromo derivative are not detailed in the searched literature, studies on analogous bicyclic systems demonstrate the power of this technique to explore conformational space.

Transition State Modeling for Reaction Mechanism Elucidation

Theoretical modeling of transition states is essential for understanding the mechanism of a chemical reaction. DFT calculations can be used to locate the geometry and energy of transition states along a reaction coordinate, allowing for the determination of activation energies and reaction rates. For instance, in the 6,8-dioxabicyclo[3.2.1]octane system, skeletal rearrangements are known to occur when modified at the 4-position. nih.govresearchgate.netacs.org Computational modeling could elucidate the mechanism of such rearrangements for the 4,4-dibromo derivative or its reactions, such as nucleophilic substitution. By modeling the intermediates and transition states, one can predict the most likely reaction pathways.

Prediction of Spectroscopic Parameters for Experimental Validation

Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. For the broader class of 6,8-dioxabicyclo[3.2.1]octanes, DFT has been successfully used to predict vibrational circular dichroism (VCD) spectra and optical rotation. researchgate.netdtic.milacs.org Calculations using the B3LYP functional, for example, have shown impressive agreement with experimental mid-IR spectra for the parent compound. dtic.milacs.org These theoretical predictions are invaluable for structural assignment and stereochemical analysis.

Table 2: Predicted Spectroscopic Data for 6,8-Dioxabicyclo[3.2.1]octane Analogs (Note: Data is for the parent scaffold or its analogs, as specific data for the 4,4-dibromo derivative was not found. Values are illustrative of the types of data that can be generated.)

Spectroscopic Technique Parameter Computational Method Predicted Value Reference
Optical Rotation Specific Rotation [α]D DFT (B3LYP) Sign correctly predicted, magnitude differs by 10-20 deg researchgate.net

Bioisosteric Potential Analysis through In Silico Methods

The 6,8-dioxabicyclo[3.2.1]octane scaffold is recognized for its potential as a bioisostere, a molecular fragment that can replace another while retaining or improving biological activity. researchgate.net This framework has been explored as a mimic for various structures, including dipeptides and tropanes, in the design of peptidomimetics and ligands for transporters like DAT. nih.gov The rigid bicyclic structure allows for precise positioning of functional groups in three-dimensional space. In silico methods, such as molecular docking and pharmacophore modeling, can be used to assess how this compound might fit into the active site of a biological target, comparing its shape, volume, and electrostatic properties to a known active ligand. The introduction of the two bromine atoms offers vectors for further functionalization or specific halogen bonding interactions, which can be explored computationally.

Applications of 4,4 Dibromo 6,8 Dioxabicyclo 3.2.1 Octane in Complex Organic Synthesis

Utilization as a Chiral Synthon for Natural Product Synthesis

The 6,8-dioxabicyclo[3.2.1]octane (6,8-DOBCO) core is a recurring structural motif in a wide array of biologically significant natural products. une.edu.auucl.ac.uk The inherent chirality and conformational rigidity of this bicyclic system are crucial for its biological function. Compounds like 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane are pivotal chiral synthons, providing an efficient entry point to this important scaffold. The gem-dibromo group at the C4 position acts as a latent carbonyl or a handle for further functionalization, allowing chemists to elaborate the core structure into complex natural product targets. Its precursor, levoglucosenone (B1675106), which also possesses the 6,8-DOBCO skeleton, is recognized as a bio-privileged molecule that can be produced from waste biomass and transformed into valuable chiral building blocks. une.edu.aufrontiersin.org

Construction of Biologically Active Molecules Incorporating the Dioxabicyclo[3.2.1]octane Motif

The strategic importance of the 6,8-dioxabicyclo[3.2.1]octane framework is underscored by its presence in numerous natural products with diverse therapeutic properties. The synthesis of these molecules often relies on precursors that can efficiently establish the core bicyclic system. For instance, the pheromone component exo-brevicomin, which features this bicyclic acetal (B89532) structure, is a key attractant for the western pine beetle. sci-hub.se Other complex molecules, such as the anticancer agent ulapualide A, also contain this core. mdpi.com The ability to construct this motif stereoselectively is paramount, and chiral precursors are essential for this purpose. The table below highlights several natural products that feature the 6,8-dioxabicyclo[3.2.1]octane skeleton, demonstrating the broad utility of this structural unit in nature.

Natural ProductBiological Activity
exo-Brevicomin Insect pheromone (aggregation) sci-hub.se
Ulapualide A Cytotoxic and antitumoral mdpi.com
Thromboxane Analogues Involved in blood clot formation frontiersin.orgnih.gov
Tetrodotoxin Intermediate Toxin that blocks sodium ion channels frontiersin.org
Censavudine Intermediate Antiviral (HIV) une.edu.au

Scaffold for Pharmacophore Development

The rigid, three-dimensional structure of the 6,8-dioxabicyclo[3.2.1]octane system makes it an ideal scaffold for pharmacophore development. ucl.ac.uk A pharmacophore is the specific arrangement of functional groups in a molecule that is responsible for its biological activity. By using a rigid core like the 6,8-DOBCO skeleton, medicinal chemists can position various substituents in precise spatial orientations to optimize interactions with biological targets such as enzymes and receptors. ucl.ac.uk

This scaffold has been successfully employed as a bioisostere, mimicking other cyclic structures like a cyclohexyl group, in the design of novel therapeutic agents. une.edu.aufrontiersin.orgnih.gov For example, it has been used to develop analogues of the anesthetic phencyclidine that target the N-methyl-D-aspartate (NMDA) receptor complex. frontiersin.orgnih.gov Furthermore, derivatives of this bicyclic system are being investigated as potential treatments for diseases ranging from cancer to viral infections. une.edu.aumdpi.com The ability to create libraries of diverse compounds based on this central scaffold is a powerful strategy in modern drug discovery. ucl.ac.uk

Therapeutic Target/ApplicationScaffoldKey Findings
NMDA Receptor Ligands 6,8-Dioxabicyclo[3.2.1]octaneUsed as a bioisostere for the cyclohexyl group in phencyclidine analogues, resulting in CNS-active compounds with micromolar activity. frontiersin.orgnih.gov
Asialoglycoprotein Receptor (ASGPR) Targeting Substituted 6,8-dioxabicyclo[3.2.1]octane-2,3-diolsUtilized as targeting agents for drug delivery, particularly for large, negatively charged molecules like RNAi. google.com
Anticancer Agents Pyranonaphthoquinones from levoglucosenoneDerivatives have been synthesized and show potential anticancer and antimicrobial activity. frontiersin.org
Antiviral Agents Levoglucosenone derivativesServes as a key intermediate in the synthesis of the anti-HIV drug Censavudine. une.edu.au

Development of New Reagents and Catalysts from Dibrominated Precursors

The 4,4-dibromo functionality within the 6,8-dioxabicyclo[3.2.1]octane framework is not just a stepping stone for natural product synthesis but also a launchpad for developing novel reagents. The gem-dibromo group is a versatile functional handle that can be transformed into a variety of other groups. For instance, treatment with organometallic reagents can lead to carbon-carbon bond formation. This reactivity allows for the creation of specialized building blocks that can be used in further synthetic endeavors.

Moreover, the chiral backbone of the 6,8-dioxabicyclo[3.2.1]octane system, derived from sources like levoglucosenone, is an attractive platform for creating chiral catalysts and auxiliaries. nih.govresearchgate.net While direct applications of this compound as a catalyst precursor are still emerging, its role as a versatile intermediate is clear. The conversion of the dibromo group to other functionalities, such as ketones or alkenes, provides access to a wide range of chiral molecules that can be explored for their catalytic potential in asymmetric synthesis. For example, the related compound 2,4-dibromo-3-pentanone (B1589330) is used to generate a reactive intermediate for cycloaddition reactions, showcasing how dibrominated compounds can serve as precursors to useful synthetic reagents. orgsyn.org

Stereoselective Introduction of Functional Groups from the C4-Position

The C4 position of the 6,8-dioxabicyclo[3.2.1]octane skeleton is a focal point for introducing molecular complexity, and the 4,4-dibromo derivative is exceptionally well-suited for this purpose. The two bromine atoms can be sequentially or simultaneously replaced, offering a high degree of control over the introduction of new functional groups.

One of the key transformations of the gem-dibromo group is its conversion to a ketone at the C4 position. This C4-keto derivative can then undergo stereoselective reduction using reagents like sodium borohydride (B1222165) to produce epimeric mixtures of alcohols, often with a high preference for one stereoisomer. google.com This stereocontrol is dictated by the rigid conformation of the bicyclic system, which directs the approach of the reagent.

Furthermore, the C4 position is known to be involved in skeletal rearrangements, which can be exploited to create entirely new bicyclic frameworks. nih.govresearchgate.net For instance, studies on related 4-hydroxy-6,8-dioxabicyclo[3.2.1]octanes have shown that treatment with reagents like thionyl chloride can induce a migration of one of the bridgehead oxygen atoms, leading to the formation of novel 3,8-dioxabicyclo[3.2.1]octane or 2,4-dioxabicyclo[2.2.2]octane ring systems. researchgate.net The stereochemistry at the C4-position is critical in determining the outcome of these rearrangements. This reactivity highlights the potential of C4-functionalized derivatives, accessible from the 4,4-dibromo compound, to serve as precursors to a diverse range of complex molecular architectures.

Polymer Chemistry Applications of Dioxabicyclo[3.2.1]octane Monomers

Beyond its use in small molecule synthesis, the 6,8-dioxabicyclo[3.2.1]octane framework is a valuable monomer in polymer chemistry. The strained ring system of bicyclic acetals like (+)-(1R,5S)-6,8-dioxabicyclo[3.2.1]octane allows them to undergo cationic ring-opening polymerization (CROP). acs.orgmdpi.com This process breaks open the bicyclic structure to form linear polymers with the cyclic ether unit incorporated into the polymer backbone.

The polymerization of optically active 6,8-dioxabicyclo[3.2.1]octane at low temperatures has been shown to produce highly stereoregular, high molecular weight polymers. acs.org These polymers are synthetic analogues of polysaccharides like dextran. acs.org

Derivatives of the 6,8-dioxabicyclo[3.2.1]octane skeleton, such as levoglucosenone, are also used to create novel biopolymers. rsc.org For example, levoglucosenone can be incorporated into multicomponent polymerization reactions to form polymers with stereochemically defined structures. rsc.org The rigid nature of the bicyclic monomer imparts unique structural features to the resulting polymer chain. mdpi.com These polymerization reactions provide access to new classes of materials, including synthetic polysaccharide derivatives and other functional polymers, from non-carbohydrate sources. acs.orgacs.org

Future Research Directions and Unexplored Frontiers

Development of Asymmetric Synthetic Routes to Highly Enantioenriched 4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic synthesis, particularly for applications in pharmacology and materials science. The 6,8-dioxabicyclo[3.2.1]octane skeleton is a common motif in various natural products and biologically active compounds. nih.gov Developing asymmetric routes to the 4,4-dibromo derivative would provide access to chiral building blocks for creating complex molecular architectures.

Future research could focus on several promising strategies:

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials, such as carbohydrates or hydroxy acids, is a classic and effective strategy. For instance, derivatives of levoglucosenone (B1675106), a chiral compound derived from cellulose (B213188), are known to feature the 6,8-dioxabicyclo[3.2.1]octane core and could serve as precursors. nih.govresearchgate.net

Asymmetric Dihydroxylation: A powerful method for installing chirality is the Sharpless asymmetric dihydroxylation of a suitable olefin precursor. capes.gov.bracs.org A potential route could involve the dihydroxylation of a γ,δ-unsaturated ketone, followed by acid-catalyzed cyclization to form the bicyclic ketal. Subsequent bromination at the C4 position would yield the target molecule.

Catalytic Asymmetric Cycloadditions: Intermolecular [5+2] cycloadditions promoted by dual catalyst systems have been shown to produce 8-oxabicyclo[3.2.1]octane derivatives with high enantioselectivity. nih.gov Adapting such methodologies to precursors that would allow for the introduction of the C4-dibromo functionality is a viable research direction.

Desymmetrization: An alternative approach involves the desymmetrization of a prochiral diketone. A carefully chosen chiral reagent or catalyst could selectively react with one of the two carbonyl groups, leading to a chiral intermediate that can be converted to the desired product.

A concise asymmetric synthesis of 6-hydroxy-3,8-dioxabicyclo[3.2.1]octane derivatives has been reported starting from (R)-2,3-O-isopropylideneglyceraldehyde, demonstrating the feasibility of constructing this bicyclic system enantioselectively. acs.org

Investigation of Novel Catalytic Transformations Involving the C-Br Bonds

The two bromine atoms at the C4 position represent a key functional handle for a wide array of chemical transformations. The gem-dibromo motif can be a precursor to carbonyl groups, alkenes, or can participate in various coupling reactions.

Future research should explore:

Reductive Coupling Reactions: Metal-catalyzed reductive couplings are powerful C-C bond-forming methods. researchgate.net The C-Br bonds in this compound could be activated by transition metals like palladium, nickel, or copper to react with a variety of coupling partners. researchgate.net

C-H Activation/Functionalization: It may be possible to effect C-C bond formation by coupling the C-Br bonds with unactivated C-H bonds, a highly atom-economical approach. organic-chemistry.org

Formation of Allenes and Alkynes: Treatment of gem-dibromides with organolithium reagents can lead to the formation of carbenoids, which can rearrange to form allenes or alkynes. Exploring this reactivity within the rigid bicyclic system could lead to novel strained cyclic allenes or alkynes with interesting properties.

Enzymatic Transformations: Biocatalysis, using enzymes like P450s or flavoproteins, offers a green and highly selective alternative for C-C bond formation and cleavage. nih.gov Investigating the enzymatic functionalization of the C-Br bonds could open up new biosynthetic pathways.

Table 1: Potential Catalytic Systems for C-Br Bond Functionalization

Catalytic System Transformation Potential Product
Pd(OAc)₂ / Ligand Suzuki Coupling 4-Aryl-6,8-dioxabicyclo[3.2.1]oct-3-ene
NiCl₂(dme) / Ligand Kumada Coupling 4-Alkyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
CuI / Base Sonogashira Coupling 4-Alkynyl-6,8-dioxabicyclo[3.2.1]oct-3-ene
Rh₂(esp)₂ Carbene Insertion Spirocyclopropane derivatives

Exploration of Tandem Reactions and Cascade Processes

Tandem reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and sustainability. The reactivity of the gem-dibromo group makes this compound an ideal candidate for initiating such cascades.

Radical-Initiated Cascades: The C-Br bonds can be homolytically cleaved to generate radicals. These radicals could participate in a cascade of intramolecular additions to pendant unsaturated groups, leading to complex polycyclic structures. Metal-free tandem atom transfer radical addition/elimination/nucleophilic substitution processes have been developed for the synthesis of other gem-dibromo compounds. acs.orgnih.govacs.org

Palladium-Catalyzed Tandem Reactions: Palladium catalysis is well-known for mediating a wide range of tandem processes. researchgate.net For example, a reaction sequence could involve an initial coupling at one of the C-Br bonds, followed by an intramolecular cyclization.

Ring-Rearrangement Cascades: The rigid bicyclic system could be prone to skeletal rearrangements under certain conditions. nih.gov For example, treatment with a Lewis acid could induce a cascade involving ring-opening, functional group migration, and ring-closing to afford a different, and potentially more complex, bicyclic or polycyclic system.

Design of Advanced Bioisosteric Analogues with Tuned Reactivity

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The 6,8-dioxabicyclo[3.2.1]octane scaffold itself has been used as a bioisostere for other cyclic systems, such as the cyclohexyl group in studies of NMDA receptor ligands. nih.govfrontiersin.orgune.edu.au

Future research in this area could focus on:

Replacement of the Dibromo Group: The gem-dibromo group can be considered a bioisosteric replacement for a carbonyl group, given its similar geometry and electrophilicity. By synthesizing analogues with different gem-dihalogen groups (e.g., dichloro, difluoro), the reactivity and lipophilicity of the molecule can be fine-tuned.

Scaffold for Bioactive Molecules: The rigid 6,8-dioxabicyclo[3.2.1]octane framework can be used as a scaffold to orient pharmacophoric groups in a well-defined three-dimensional space. The C4-dibromo functionality serves as a versatile anchor point for attaching various side chains and functional groups through the catalytic methods mentioned previously.

Analogues of Natural Products: Many natural products contain bicyclic ether systems. nih.gov The this compound core could be used to create novel analogues of these natural products with potentially enhanced or modified biological activity. For instance, it could serve as a bioisostere for the cyclic ether motif in thromboxanes. researchgate.netnih.govfrontiersin.orgune.edu.au

Table 2: Potential Bioisosteric Modifications and Their Rationale

Original Group Bioisosteric Replacement Rationale for Modification
C=O (Ketone) CBr₂ Mimic geometry and electrophilicity, tune reactivity
Cyclohexyl 6,8-Dioxabicyclo[3.2.1]octane Introduce polarity, alter solubility and binding
Tetrahydropyran 6,8-Dioxabicyclo[3.2.1]octane Increase rigidity, lock conformation

Integration of this compound into Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to access reaction conditions not easily achievable in batch. beilstein-journals.orgnih.govyoutube.com

The unique properties of this compound make it an excellent candidate for exploration in flow chemistry systems:

Handling of Reactive Intermediates: Reactions involving the C-Br bonds may proceed through highly reactive or unstable intermediates, such as carbenoids or radicals. Flow reactors allow for the in-situ generation and immediate consumption of such species, minimizing decomposition and side reactions.

Photochemical and Electrochemical Reactions: The C-Br bond is susceptible to photochemical and electrochemical activation. vapourtec.com Flow reactors are particularly well-suited for these types of reactions, as they allow for precise control over irradiation time and electrode surface area, respectively.

High-Throughput Library Synthesis: By immobilizing a catalyst or reagent in a packed-bed reactor, a stream of this compound and a coupling partner can be passed through to generate a library of derivatives in a rapid and automated fashion. This would be particularly valuable for medicinal chemistry applications. researchgate.net

Accessing Extreme Conditions: Flow reactors can be safely operated at high temperatures and pressures, potentially enabling novel transformations of the C-Br bonds that are not possible under standard batch conditions. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.